2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a compound that belongs to the class of Schiff bases, which are known for their wide range of biological activities
Preparation Methods
The synthesis of 2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with 1,3-thiazol-2-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid . The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified by recrystallization.
Chemical Reactions Analysis
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with alkylating agents, leading to the formation of ethers or esters.
Scientific Research Applications
Mechanism of Action
The biological activities of 2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can chelate metal ions, which enhances its antimicrobial and antioxidant activities. It also inhibits the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-methoxy-4-{(E)-[2-(1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of both a thiazole ring and a Schiff base moiety. Similar compounds include:
2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol: This compound also contains a thiazole ring and a Schiff base moiety but differs in the position of the methoxy group.
2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol: This compound contains an ethoxy group instead of a methoxy group and a benzothiazole ring instead of a thiazole ring.
These similar compounds share some biological activities with this compound but differ in their specific applications and efficacy.
Properties
IUPAC Name |
2-methoxy-4-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-10-6-8(2-3-9(10)15)7-13-14-11-12-4-5-17-11/h2-7,15H,1H3,(H,12,14)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFFIZIAYAZFE-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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